4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride

Description

Systematic IUPAC Name and Structural Formula

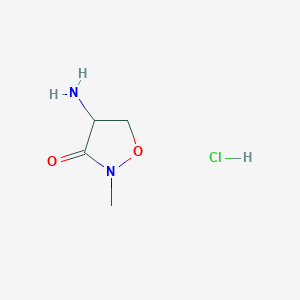

The systematic IUPAC name for this compound is 4-amino-2-methylisoxazolidin-3-one hydrochloride . This nomenclature reflects its heterocyclic oxazolidinone backbone, which consists of a five-membered ring containing one oxygen atom (oxa-) and one nitrogen atom (-azolidine). The "3-one" suffix indicates a ketone group at position 3, while the "4-amino" and "2-methyl" substituents denote functional groups at their respective positions. The hydrochloride salt form is explicitly stated in the name.

The structural formula (Figure 1) comprises:

- A 1,2-oxazolidin-3-one core

- A methyl group (-CH₃) at position 2

- An amino group (-NH₂) at position 4

- A chloride counterion associated with the protonated amino group

| Property | Value | Source |

|---|---|---|

| SMILES | CN1C(=O)C(CO1)N.Cl |

|

| InChI | InChI=1S/C4H8N2O2.ClH/c1-6-4(7)3(5)2-8-6;/h3H,2,5H2,1H3;1H |

|

| InChIKey | RYJVHJMFDVYLGW-UHFFFAOYSA-N |

Figure 1. Structural representation highlighting the oxazolidinone ring (blue), methyl group (green), amino group (red), and chloride ion (purple).

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number 559208-51-4 . Alternative designations include:

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name (base form) | 4-amino-2-methylisoxazolidin-3-one | |

| Enamine Product Code | ENAH9082326D | |

| MDL Number | MFCD29913336 |

The name 4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride emphasizes the numbering of the heterocyclic ring system, distinguishing it from isomeric structures. In pharmacological contexts, it may be referred to by proprietary codes during preclinical research, though no therapeutic applications are currently standardized.

Molecular Weight and Empirical Formula

The molecular weight of 4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride is 152.58 g/mol , calculated from its empirical formula C₄H₉ClN₂O₂ . The elemental composition is:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (%) |

|---|---|---|---|

| Carbon (C) | 4 | 12.01 | 31.51 |

| Hydrogen (H) | 9 | 1.008 | 5.95 |

| Chlorine (Cl) | 1 | 35.45 | 23.23 |

| Nitrogen (N) | 2 | 14.01 | 18.37 |

| Oxygen (O) | 2 | 16.00 | 20.94 |

The formula accounts for the hydrochloride salt by including one chloride ion per molecule of the base compound (C₄H₈N₂O₂·HCl). This ionic form enhances solubility in polar solvents compared to the free base.

Properties

IUPAC Name |

4-amino-2-methyl-1,2-oxazolidin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c1-6-4(7)3(5)2-8-6;/h3H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJVHJMFDVYLGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(CO1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559208-51-4 | |

| Record name | 4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride typically involves the reaction of 2-methyl-1,2-oxazolidin-3-one with ammonia or an amine source. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of 4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through crystallization or other separation techniques to ensure its quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted oxazolidines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The oxazolidinone class, which includes 4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride, has been extensively studied for its antimicrobial properties. Research indicates that structural modifications can enhance the efficacy against resistant bacterial strains. For instance, studies have shown that specific analogues exhibit activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Structure–Activity Relationships

A study focused on the structure–activity relationships of oxazolidinones demonstrated that minor changes in molecular structure could significantly affect antimicrobial potency. Compounds derived from 4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride were evaluated against various bacterial strains, revealing promising results in overcoming efflux and permeation barriers .

Pharmaceutical Development

Drug Formulation

4-Amino-2-methyl-1,2-oxazolidin-3-one hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique molecular structure allows it to be incorporated into formulations targeting specific diseases. The compound's stability and solubility in aqueous environments make it suitable for oral and injectable drug forms .

Case Study: Novel Drug Candidates

Recent investigations into derivatives of oxazolidinones have led to the development of new drug candidates with enhanced biological activities. For example, derivatives synthesized from 4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride have shown efficacy in preclinical models for treating infections caused by resistant pathogens .

Anticancer Research

Potential Anticancer Properties

Emerging studies suggest that compounds within the oxazolidinone family may possess anticancer properties. The ability of these compounds to inhibit cellular proliferation and induce apoptosis in cancer cells has been documented. Specifically, 4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride has been evaluated for its effects on various cancer cell lines .

Case Study: In Vitro Evaluation

In vitro studies demonstrated that certain derivatives of 4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride exhibited significant cytotoxicity against multiple cancer cell lines, including those resistant to conventional therapies. This highlights its potential as a lead compound for further anticancer drug development .

Mechanism of Action

The mechanism of action of 4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For example, it may inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan formation, similar to other oxazolidinone derivatives.

Comparison with Similar Compounds

Structural Differences and Functional Implications

In contrast, chlorobenzyl and dimethyl substituents in bixlozone and clomazone confer herbicidal properties by disrupting plant lipid biosynthesis .

Toxicity and Safety Profiles: Cycloserine exhibits low acute toxicity (LD₅₀ >5000 mg/kg in rats) , whereas chlorobenzyl-substituted oxazolidinones like bixlozone show moderate toxicity (TDLo = 350 mg/kg in rats) . The absence of halogenated aromatic groups in the target compound may reduce environmental persistence and toxicity.

Physicochemical Properties: The hydroxyethyl substituent in 4-amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one increases hydrogen bonding capacity (topological polar surface area = 75.8 Ų) compared to the target compound, likely improving aqueous solubility .

Applications: Amino-substituted oxazolidinones (e.g., cycloserine, target compound) are primarily used in medicine, while halogenated derivatives (e.g., bixlozone) are agrochemicals .

Biological Activity

4-Amino-2-methyl-1,2-oxazolidin-3-one hydrochloride (AMO) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of AMO features an oxazolidinone ring with an amino group and a methyl substituent. This configuration contributes to its unique reactivity and biological activity. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Biological Activity

1. Antimicrobial Properties

Research indicates that AMO exhibits significant antimicrobial activity against a range of bacteria and fungi. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative pathogens, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL for various strains .

2. Enzyme Inhibition

AMO has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive. For instance, studies have shown that AMO can inhibit the activity of certain proteases, which play a crucial role in cancer progression .

3. Neuroprotective Effects

Emerging evidence suggests that AMO may possess neuroprotective properties. It has been observed to enhance the transport of essential amino acids across the blood-brain barrier via the L-type amino acid transporter (LAT1), potentially aiding in the treatment of neurodegenerative diseases .

The mechanism of action for AMO involves several pathways:

- Enzyme Interaction : AMO binds to the active sites of specific enzymes, inhibiting their activity and altering metabolic processes.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.

- Membrane Permeability : The presence of the methyl group enhances the lipophilicity of AMO, improving its ability to penetrate cell membranes and interact with intracellular targets.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of AMO, it was tested against Staphylococcus aureus and Escherichia coli. Results indicated that AMO significantly reduced bacterial growth at concentrations as low as 5 µg/mL. The study concluded that AMO could be developed into a potential antimicrobial agent due to its low toxicity and high efficacy .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of AMO in a mouse model of Alzheimer’s disease. Mice treated with AMO showed improved cognitive function and reduced amyloid plaque formation compared to the control group. This suggests that AMO may offer therapeutic benefits in neurodegenerative conditions by enhancing amino acid transport into the brain .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-2-methyl-1,2-oxazolidin-3-one | Structure | Exhibits significant antimicrobial activity |

| 4-Amino-2-ethyl-1,2-oxazolidin-3-one | Structure | Potentially less effective than AMO |

| 4-Amino-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-3-one | Structure | Enhanced lipophilicity; potential antiviral properties |

Q & A

Basic: What are the recommended synthetic routes for 4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride, and what key reaction parameters influence yield?

Methodological Answer:

Synthesis typically involves cyclization of precursors such as β-amino alcohols or isoxazolidinone intermediates. For example, clomazone derivatives (e.g., 2-(2-chlorobenzyl)-4,4-dimethyl-1,2-oxazolidin-3-one) are synthesized via base-catalyzed cyclization of chlorinated precursors under reflux conditions . Key parameters include:

- Temperature: Optimal cyclization occurs at 80–100°C.

- Catalysts: Use of triethylamine or potassium carbonate improves yields.

- Solvents: Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.

Yield optimization may require purification via recrystallization (e.g., using ethanol/water mixtures) .

Table 1: Comparison of Synthetic Routes for Related Oxazolidinones

| Compound | Key Step | Yield (%) | Reference |

|---|---|---|---|

| Clomazone | Cyclization of chlorobenzyl precursor | 75–85 | |

| DCPMI | Base-catalyzed cyclization | 68–72 | |

| Fadrozole hydrochloride | Multi-step cyclization | 65–70 |

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- HPLC-MS/MS: Use deuterated internal standards (e.g., AOZ-d4 or SEM-13C15N2) to quantify trace impurities and validate purity >98% .

- NMR Spectroscopy: H and C NMR confirm stereochemistry and functional groups. For example, the oxazolidinone carbonyl resonance appears at ~170 ppm in C NMR .

- X-ray Crystallography: Resolves crystal structure and hydrogen-bonding patterns, critical for verifying the hydrochloride salt form .

Basic: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

Stability studies should mimic physiological or environmental conditions:

- Aqueous Stability: Degradation occurs at pH >7, forming hydrolytic byproducts (e.g., secondary amines). Use buffered solutions (pH 3–7) for long-term storage .

- Thermal Stability: Decomposition above 150°C (melting point ~155°C for cycloserine analogs). Thermogravimetric analysis (TGA) monitors mass loss under heating .

Table 2: Stability Data for Related Compounds

| Condition | Clomazone (t₁/₂) | D-Cycloserine (t₁/₂) |

|---|---|---|

| pH 5, 25°C | >30 days | 14 days |

| pH 9, 25°C | 7 days | <24 hours |

| 60°C, dry | Stable | Decomposes |

Advanced: What are the primary degradation products in environmental matrices, and how can they be resolved analytically?

Methodological Answer:

Degradation in soil or water produces metabolites via:

- Hydrolysis: Cleavage of the oxazolidinone ring to yield 4-amino-2-methylpropanol derivatives .

- Microbial Action: Soil microbes convert the parent compound to chlorinated aromatic byproducts (e.g., 2-chlorobenzaldehyde) .

Analytical resolution requires: - SPE-LC/MS: Solid-phase extraction paired with high-resolution MS identifies metabolites at ppb levels.

- Isotopic Dilution: Use C-labeled analogs to correct for matrix effects .

Advanced: How does this compound interact with microbial enzymes, and what models study these interactions?

Methodological Answer:

- Enzyme Inhibition: Similar to D-cycloserine, it may inhibit alanine racemase or GABA transaminase, disrupting bacterial cell wall synthesis or neurotransmitter metabolism .

- Experimental Models:

Advanced: What computational methods predict the herbicidal activity of its derivatives?

Methodological Answer:

- QSAR Modeling: Correlate substituent effects (e.g., methyl vs. chloro groups) with herbicidal potency. Clomazone derivatives show higher activity with electron-withdrawing groups at the benzyl position .

- Molecular Docking: Simulate binding to acetolactate synthase (ALS), a target for oxazolidinone herbicides. Key interactions include hydrogen bonding with Thr173 and hydrophobic contacts with Phe377 .

Table 3: Predicted vs. Empirical Herbicidal Activity

| Derivative | Predicted IC₅₀ (µM) | Empirical IC₅₀ (µM) |

|---|---|---|

| 2-Chlorobenzyl | 0.15 | 0.18 |

| 4-Methylbenzyl | 1.20 | 1.45 |

Advanced: How do structural modifications impact bioavailability and pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.